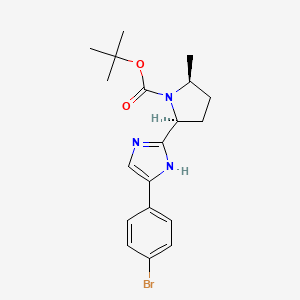
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)-
描述
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups
准备方法
The synthesis of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
化学反应分析
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
作用机制
The mechanism of action of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, participate in hydrophobic interactions, and undergo redox reactions, which can modulate biological pathways and exert its effects.
相似化合物的比较
Similar compounds to 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- include:
3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Lacks the additional methoxy group, which may affect its reactivity and biological activity.
3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains an additional methoxy group, which can influence its chemical properties and applications
属性
分子式 |
C17H16O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11,18H,1-2H3 |
InChI 键 |
UNWOWTCKYWIPPH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8729022.png)
![3-Methyl-5-oxo-5-[(2-phenylethyl)amino]pentanoic acid](/img/structure/B8729029.png)




![2-(Benzo[d]thiazol-2-ylthio)-1-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B8729066.png)



![{2-[(6-Chloropyridin-3-yl)oxy]ethyl}dimethylamine](/img/structure/B8729096.png)

![2-Chloro-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B8729106.png)
